molecular formula C26H22FN3O5 B11298989 Methyl 4-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11298989
M. Wt: 475.5 g/mol
InChI Key: JRLKHUHSZGGJOS-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a fluorobenzyl group, a phenylimidazolidinone core, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of the imidazolidinone core, the introduction of the fluorobenzyl group, and the final esterification to form the benzoate ester. Common synthetic routes may involve:

    Formation of the Imidazolidinone Core: This step often involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the imidazolidinone intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the fluorobenzyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[3-(3-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate
  • Ethyl 4-({[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino)benzoate

Uniqueness

Methyl 4-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its specific structural features, such as the presence of both a fluorobenzyl group and a phenylimidazolidinone core. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22FN3O5

Molecular Weight

475.5 g/mol

IUPAC Name

methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H22FN3O5/c1-35-25(33)18-9-13-20(14-10-18)28-23(31)15-22-24(32)30(21-5-3-2-4-6-21)26(34)29(22)16-17-7-11-19(27)12-8-17/h2-14,22H,15-16H2,1H3,(H,28,31)

InChI Key

JRLKHUHSZGGJOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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